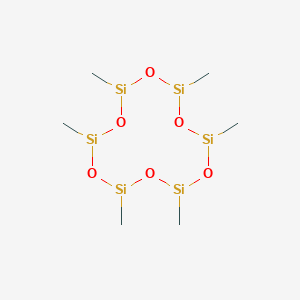
2,4,6,8,10,12-Hexamethylcyclohexasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,10,12-Hexamethylcyclohexasiloxane is a silicon-based compound with the molecular formula C6H24O6Si6. It is a cyclic siloxane with six silicon atoms and six oxygen atoms, each silicon atom being bonded to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8,10,12-Hexamethylcyclohexasiloxane typically involves the hydrolysis and condensation of hexamethyldisiloxane (HMDSO) in the presence of a catalyst. The reaction conditions include controlled temperature and pressure to ensure the formation of the cyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with continuous monitoring of reaction parameters to achieve high yields and purity. The process involves the use of specialized equipment to handle the reactive intermediates and ensure safe operation.
Chemical Reactions Analysis
Types of Reactions: 2,4,6,8,10,12-Hexamethylcyclohexasiloxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of silanols and siloxanes.
Reduction: Production of silanes.
Substitution: Generation of halogenated siloxanes.
Scientific Research Applications
2,4,6,8,10,12-Hexamethylcyclohexasiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Employed in the study of biomimetic materials and surface modifications.
Medicine: Investigated for its potential use in drug delivery systems and medical implants.
Industry: Utilized in the production of coatings, sealants, and adhesives due to its unique properties.
Mechanism of Action
The mechanism by which 2,4,6,8,10,12-Hexamethylcyclohexasiloxane exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable siloxane bonds, which contribute to its stability and reactivity in various chemical processes. The specific molecular targets and pathways depend on the application and the type of reaction involved.
Comparison with Similar Compounds
Octamethylcyclotetrasiloxane (D4)
Decamethylcyclopentasiloxane (D5)
Hexamethyldisiloxane (HMDSO)
Tetramethylcyclotetrasiloxane (D4)
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
6166-87-6 |
|---|---|
Molecular Formula |
C6H18O6Si6 |
Molecular Weight |
354.71 g/mol |
InChI |
InChI=1S/C6H18O6Si6/c1-13-7-14(2)9-16(4)11-18(6)12-17(5)10-15(3)8-13/h1-6H3 |
InChI Key |
HMNWUEYFORJTTB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1O[Si](O[Si](O[Si](O[Si](O[Si](O1)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
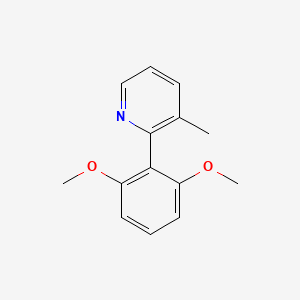
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
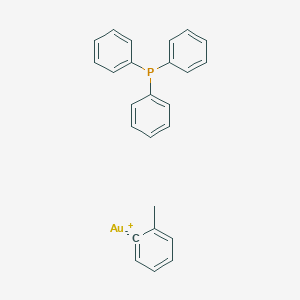
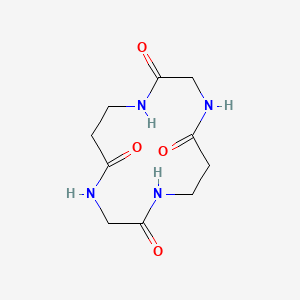
![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
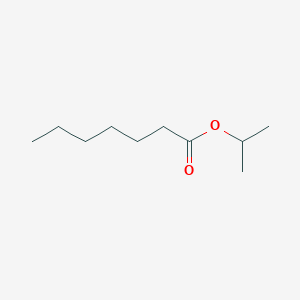
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
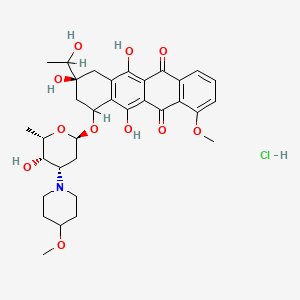
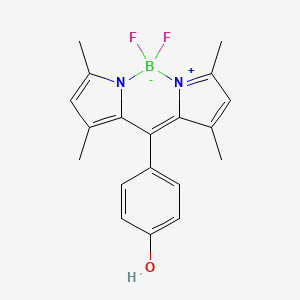

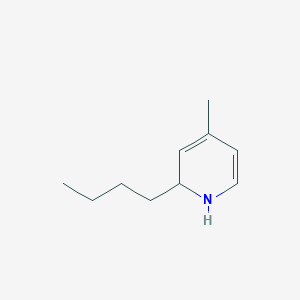
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
